molecular formula C18H23N3O2 B5856273 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5856273
M. Wt: 313.4 g/mol
InChI Key: QQGNDQVWIIZEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPPE is a piperazine derivative that has been identified as a potent dopamine D2 receptor antagonist.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to the receptor and inhibiting downstream signaling pathways. This results in a decrease in dopamine-mediated neurotransmission, which can lead to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to decrease locomotor activity and induce catalepsy, a state of muscular rigidity. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has also been shown to decrease the release of dopamine in the brain, leading to decreased dopamine-mediated neurotransmission.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. Its high affinity for dopamine D2 receptors allows for precise manipulation of dopamine signaling pathways. However, 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine also has limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

Future research on 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies could investigate the effects of 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine on other neurotransmitter systems and its potential interactions with other drugs. Finally, the development of more specific dopamine receptor antagonists could lead to a better understanding of dopamine signaling pathways and the development of more effective treatments for neurological disorders.

Synthesis Methods

1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde, followed by a reductive amination reaction with piperazine. The final product is then purified through column chromatography to obtain pure 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been used in various scientific research studies due to its potential applications in the field of neuroscience. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a high affinity for dopamine D2 receptors, making it a useful tool in the study of dopamine signaling pathways. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has also been used to study the effects of dopamine receptor antagonists on the brain, and its potential role in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-22-16-7-6-15(17(13-16)23-2)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGNDQVWIIZEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

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